molecular formula C19H21N3 B6453651 4-methyl-1-({1-[(naphthalen-1-yl)methyl]azetidin-3-yl}methyl)-1H-pyrazole CAS No. 2549009-09-6

4-methyl-1-({1-[(naphthalen-1-yl)methyl]azetidin-3-yl}methyl)-1H-pyrazole

Cat. No.: B6453651
CAS No.: 2549009-09-6
M. Wt: 291.4 g/mol
InChI Key: CARDRDJWLRHMKS-UHFFFAOYSA-N
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Description

4-Methyl-1-({1-[(naphthalen-1-yl)methyl]azetidin-3-yl}methyl)-1H-pyrazole is a heterocyclic compound featuring a pyrazole core substituted with a methyl group at the 4-position. The azetidine (four-membered saturated nitrogen ring) moiety is linked via a methylene bridge to a naphthalen-1-ylmethyl group.

Properties

IUPAC Name

4-methyl-1-[[1-(naphthalen-1-ylmethyl)azetidin-3-yl]methyl]pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3/c1-15-9-20-22(10-15)13-16-11-21(12-16)14-18-7-4-6-17-5-2-3-8-19(17)18/h2-10,16H,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CARDRDJWLRHMKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(N=C1)CC2CN(C2)CC3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-1-({1-[(naphthalen-1-yl)methyl]azetidin-3-yl}methyl)-1H-pyrazole typically involves multi-step organic reactions. One common method includes the formation of the pyrazole ring through cyclization reactions, followed by the introduction of the naphthalen-1-ylmethyl and azetidin-3-ylmethyl groups via substitution reactions. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that optimize reaction conditions for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to produce the compound in bulk quantities while maintaining high quality standards.

Chemical Reactions Analysis

Types of Reactions

4-methyl-1-({1-[(naphthalen-1-yl)methyl]azetidin-3-yl}methyl)-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the pyrazole ring or the substituent groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to structurally diverse compounds.

Scientific Research Applications

4-methyl-1-({1-[(naphthalen-1-yl)methyl]azetidin-3-yl}methyl)-1H-pyrazole has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: Utilized in the development of new materials, such as polymers and advanced composites, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 4-methyl-1-({1-[(naphthalen-1-yl)methyl]azetidin-3-yl}methyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the structural features of the compound.

Comparison with Similar Compounds

Structural Comparison with Analogous Pyrazole Derivatives

Core Substitutions and Functional Groups

The target compound shares a pyrazole backbone with several analogs but differs in substituent chemistry. For example:

  • 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole (): Retains the naphthalene group but replaces the azetidine moiety with a fluorophenyl and phenyl group. This substitution reduces conformational constraints and alters hydrophobicity.
  • Ethyl 1-(4-methoxybenzyl)-3-p-tolyl-1H-pyrazole-5-carboxylate (): Incorporates ester and methoxybenzyl groups, enhancing solubility but reducing aromatic bulk compared to the naphthalene system.

Physicochemical Properties

  • Hydrophobicity : The naphthalene group in the target compound increases logP compared to analogs with smaller aromatic substituents (e.g., fluorophenyl in ).
  • Molecular Weight : The azetidine-naphthalene substitution raises molecular weight (~340–360 g/mol) relative to simpler pyrazoles (e.g., triazole-pyrazole hybrids in ).

Estrogen Receptor Binding

The fluorinated pyrazole in demonstrated binding affinity to the human estrogen receptor alpha (ERα) comparable to 4-OHT (a known ligand). While the target compound’s azetidine-naphthalene motif may sterically hinder ERα binding, its hydrophobic groups could favor interactions with other nuclear receptors or enzymes .

Proteomic Interaction Signatures

Platforms like CANDO () predict compound behavior based on proteomic interaction profiles.

Computational and Experimental Similarity Analysis

Chemical Similarity Tools

  • SimilarityLab (): Identifies commercially available analogs and predicts targets. For the target compound, hits might include naphthalene-containing pyrazoles or azetidine derivatives, though exact matches are rare.
  • QSAR Models (): Highlight critical substituents (e.g., naphthalene for hydrophobicity, azetidine for rigidity) driving activity.

Limitations of Structural Similarity

As noted in , only ~30% of structurally similar compounds share bioactivity. The azetidine-naphthalene system’s steric and electronic effects may diverge from simpler pyrazoles, reducing predictability.

Data Table: Key Comparisons

Compound Molecular Weight (g/mol) logP (Predicted) Key Substituents Reported Activity
Target Compound ~355 ~4.2 4-Me-pyrazole, azetidine, naphthalene N/A (inferred from analogs)
5-(4-Fluorophenyl)-3-naphthalen-1-yl-1H-pyrazole 334 ~3.8 Fluorophenyl, naphthalene ERα binding
Ethyl 1-(4-methoxybenzyl)-3-p-tolyl-1H-pyrazole 350 ~3.1 Methoxybenzyl, p-tolyl, ester Agrochemical applications

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